N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4.C2H2O4/c26-20(22-16-6-7-17-18(9-16)28-13-27-17)12-25-10-15(11-25)21-23-19(24-29-21)8-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-7,9,15H,8,10-13H2,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWQGNGKDUNKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, anticancer properties, and mechanisms of action.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. For instance, a related study described the synthesis of derivatives through a 1,3-dipolar cycloaddition reaction , which is crucial for constructing complex structures like the oxadiazole moiety found in our compound of interest .
Anticancer Properties
Recent investigations into compounds similar to This compound have revealed significant anticancer activities. For example:
- IC50 Values : A study demonstrated that certain derivatives exhibited IC50 values as low as 2.38 µM against HepG2 cancer cells and 4.52 µM against MCF7 cells, compared to the standard drug doxorubicin with IC50 values ranging from 4.56 to 8.29 µM . This indicates a promising potency of these compounds in inhibiting cancer cell proliferation.
The mechanisms underlying the anticancer activity involve several pathways:
- EGFR Inhibition : The compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analysis has revealed that these compounds can induce arrest at specific phases of the cell cycle, thereby preventing further cell division.
Study 1: Antitumor Activity Assessment
In a recent study focusing on a series of benzo[d][1,3]dioxol derivatives, several compounds were tested for their antitumor efficacy. The results indicated that compounds with modifications similar to those in our target compound displayed enhanced antiproliferative activity against various cancer cell lines while showing minimal cytotoxicity towards normal cells .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression. The binding affinities were calculated using software tools designed for protein-ligand interactions, revealing strong binding characteristics that correlate with their biological activity .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against MCF7 breast cancer cells. The mechanism often involves inducing apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties : Oxadiazole derivatives are known for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.125 μg/mL. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Anticancer Efficacy
In studies conducted on similar compounds, researchers have demonstrated that treatment with these derivatives significantly reduces tumor growth in animal models compared to controls. For instance, Ribeiro Morais et al. reported substantial tumor regression in mice treated with oxadiazole derivatives .
Antimicrobial Activity
Dhumal et al. investigated the antimicrobial efficacy of related oxadiazole derivatives against Mycobacterium bovis. Their findings indicated potent inhibitory effects on both active and dormant bacterial states, suggesting that N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may exhibit similar properties .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound?
The synthesis typically involves:
- Step 1 : Formation of the azetidine-oxadiazole core via cyclization reactions using 3-benzyl-1,2,4-oxadiazole precursors and azetidine derivatives under reflux conditions (e.g., DMF or DMSO as solvents, NaH as a base) .
- Step 2 : Acetamide coupling between the benzo[d][1,3]dioxole moiety and the azetidine-oxadiazole intermediate using coupling agents like EDCI/HOBt .
- Step 3 : Salt formation with oxalic acid in polar aprotic solvents (e.g., ethanol) to improve solubility and crystallinity . Critical Parameters : Temperature (60–100°C), reaction time (12–24 hours), and solvent purity to avoid side products .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : For confirming proton environments (e.g., distinguishing azetidine ring protons from benzodioxole aromatic protons) .
- HPLC : To assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and salt formation with oxalate .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest potential interactions with:
- Enzymes : Cytochrome P450 isoforms due to the benzodioxole moiety’s π-π stacking with heme groups .
- GPCRs : The azetidine ring’s conformational flexibility may modulate receptor binding .
- Antimicrobial Targets : Oxadiazole derivatives are known to inhibit bacterial DNA gyrase .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability assays) to confirm target specificity .
- Purity Checks : Contradictions may arise from impurities; validate via HPLC and elemental analysis .
- Solubility Adjustments : Oxalate salt formation can alter bioavailability, impacting in vivo vs. in vitro results .
Q. What strategies optimize reaction yields during azetidine-oxadiazole coupling?
- Catalyst Screening : High-throughput screening identifies optimal catalysts (e.g., Pd/C for Suzuki coupling) .
- Solvent Optimization : DMF enhances nucleophilicity of azetidine nitrogen, improving coupling efficiency .
- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis : Modify substituents (e.g., replace benzyl with cyclopropyl on the oxadiazole) to assess impact on bioactivity .
- Key SAR Findings :
| Modification | Impact on Activity |
|---|---|
| Benzodioxole → Thiophene | Reduced CYP450 inhibition |
| Azetidine → Piperidine | Lower conformational flexibility |
| Oxalate → Hydrochloride | Improved solubility but reduced stability |
Q. What computational methods predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina to model interactions between the oxadiazole ring and ATP-binding pockets .
- MD Simulations : Assess stability of azetidine-target complexes over 100-ns trajectories .
- QSAR Models : Correlate logP values with antimicrobial potency .
Methodological Considerations
Q. How should researchers address low reproducibility in synthetic protocols?
- Detailed Reaction Logs : Document exact solvent grades, humidity levels, and stirring rates .
- Scale-Down Trials : Test small-scale (10 mg) reactions before scaling up to identify critical variables .
Q. What in vitro models are suitable for preliminary toxicity screening?
- HepG2 Cells : Assess hepatotoxicity linked to benzodioxole metabolism .
- hERG Assay : Evaluate cardiotoxicity risks due to azetidine’s basicity .
Q. How can crystallinity challenges during salt formation be mitigated?
- Anti-Solvent Addition : Introduce hexane to ethanolic solutions to precipitate crystalline oxalate salt .
- Seeding : Add pre-formed microcrystals to induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
